molecular formula C5H8N4O B1436453 2-Hydrazino-6-methylpyrimidin-4-ol CAS No. 37893-08-6

2-Hydrazino-6-methylpyrimidin-4-ol

Cat. No. B1436453
CAS RN: 37893-08-6
M. Wt: 140.14 g/mol
InChI Key: RFKCQKWRFAJRPY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Hydrazino-6-methylpyrimidin-4-ol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a hydrazino group at the 2-position and a methyl group at the 6-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydrazino-6-methylpyrimidin-4-ol, such as its density, melting point, and boiling point, are not provided in the search results .

Scientific Research Applications

1. Chemical Synthesis and Transformations

2-Hydrazino-6-methylpyrimidin-4-ol plays a significant role in the synthesis of various chemical compounds. For instance, it is involved in the hydrazinolysis of heterocyclic compounds, leading to the formation of diverse products like 4-amino-5-hydrazino-1,2,4-triazole-3-thiol and others (Dickinson & Jacobsen, 1975). Similarly, it's used in the preparation of pyrimidinylhydrazones of 4-biphenylylglyoxal (Takagi & Ueda, 1963) and in the synthesis of derivatives of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid (Machoń & Długosz, 1976).

2. Formation of Metal Complexes

This compound is also pivotal in forming metal complexes. Research shows the preparation and spectrochemical investigation of Copper (II), Nickel (II), Cobalt (II), and Zinc (II) complexes of 2-hydrazino-4-hydroxy-6-methylpyrimidine (Sakaguchi, Anzai, Fujita, & Sakaguchi, 1977). Another study highlights the synthesis of lanthanide complexes of 6-(hydroxymethyl)pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone, a compound related to 2-hydrazino-6-methylpyrimidin-4-ol (Fernández, Barona, Polo-Cerón, & Chaur, 2014).

3. Pharmaceutical Research

In pharmaceutical research, derivatives of 6-methylpyrimidine-4-ol, which include 2-hydrazino-6-methylpyrimidin-4-ol, have shown stimulating action on plant growth (Yengoyan et al., 2020). Also, the synthesis and characterization of some new (1,3-Oxazepine) derivatives from 6-methyl 2-thiouracil, which involves this compound, have shown significant antibacterial activity (Mohammad, Ahmed, & Mahmoud, 2017).

4. Structural and Quantum Chemical Studies

2-Hydrazino-6-methylpyrimidin-4-ol is also used in structural and quantum chemical studies. For example, the synthesis and single-crystal exploration of arylsulfonylated 2-amino-6-methylpyrimidin derivatives provide insights into the structural stabilities of these compounds (Ali et al., 2021).

Safety And Hazards

The safety and hazards associated with 2-Hydrazino-6-methylpyrimidin-4-ol are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-hydrazinyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-3-2-4(10)8-5(7-3)9-6/h2H,6H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKCQKWRFAJRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291110
Record name 2-hydrazino-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Hydrazino-6-methylpyrimidin-4-ol

CAS RN

37893-08-6
Record name 37893-08-6
Source DTP/NCI
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Record name 2-hydrazino-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinyl-6-methylpyrimidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MR Paudel, MB Chand, B Pant, B Pant - Biomolecules, 2019 - mdpi.com
Dendrobium crepidatum is an epiphytic orchid found in south Asia including Nepal and China. This orchid species is widely used in traditional Chinese medicine (TCM) for the treatment …
Number of citations: 62 www.mdpi.com

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